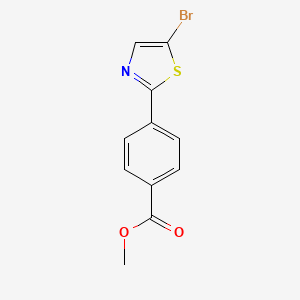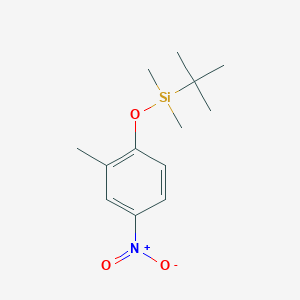
Tert-butyldimethyl(2-methyl-4-nitrophenoxy)silane
Vue d'ensemble
Description
Tert-butyldimethyl(2-methyl-4-nitrophenoxy)silane is an organosiloxane compound, characterized by the presence of a silicon-oxygen bond. This compound is notable for its use in various chemical reactions and applications, particularly in the field of organic synthesis. It is often employed as a protecting group for alcohols and phenols due to its stability under a variety of conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyldimethyl(2-methyl-4-nitrophenoxy)silane typically involves the reaction of tert-butyldimethylchlorosilane with 2-methyl-4-nitrophenol. This reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. This may involve the use of continuous flow reactors and automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyldimethyl(2-methyl-4-nitrophenoxy)silane undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base.
Substitution: Common nucleophiles include halides, thiols, and amines, often in the presence of a catalyst or under elevated temperatures.
Major Products
Hydrolysis: Produces 2-methyl-4-nitrophenol and tert-butyldimethylsilanol.
Substitution: Yields various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
Tert-butyldimethyl(2-methyl-4-nitrophenoxy)silane is used in several scientific research applications:
Organic Synthesis: As a protecting group for alcohols and phenols, it facilitates multi-step synthesis by preventing unwanted reactions at these functional groups.
Biocatalysis: Employed in the development of assays for the spectrophotometric quantification of biocatalytic silicon-oxygen bond hydrolysis.
Material Science: Used in the synthesis of silicone polymers and other organosiloxane materials.
Mécanisme D'action
The primary mechanism by which tert-butyldimethyl(2-methyl-4-nitrophenoxy)silane exerts its effects is through the formation and cleavage of silicon-oxygen bonds. In biocatalytic applications, enzymes such as silicatein catalyze the hydrolysis of these bonds, leading to the release of phenoxy anions . This process is crucial for the compound’s role in spectrophotometric assays and other analytical techniques .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyldimethyl(2-(2-methyl-4-nitrophenoxy)ethoxy)silane
- Tert-butyldimethyl[2-methyl-2-(4-nitrophenyl)propoxy]silane
Uniqueness
Tert-butyldimethyl(2-methyl-4-nitrophenoxy)silane is unique due to its specific structural features, such as the nitro group on the phenoxy ring, which influences its reactivity and stability. This makes it particularly suitable for use in protecting group chemistry and biocatalytic applications .
Propriétés
IUPAC Name |
tert-butyl-dimethyl-(2-methyl-4-nitrophenoxy)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3Si/c1-10-9-11(14(15)16)7-8-12(10)17-18(5,6)13(2,3)4/h7-9H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFFPEOTEXWWFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])O[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
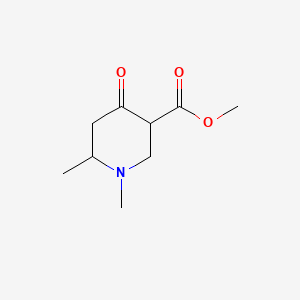
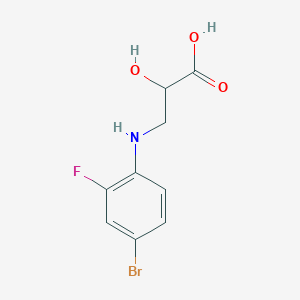
![5-[(4-Methoxyphenyl)methoxy]-1-methylbenzimidazole](/img/structure/B8207853.png)
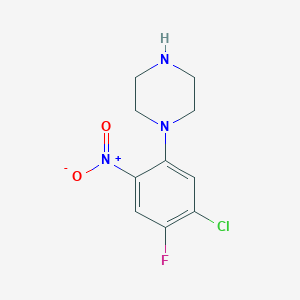
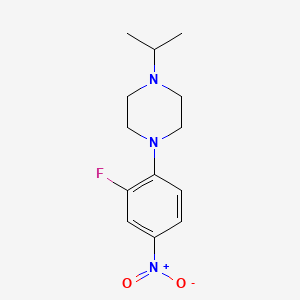
![1-N-[(4-methoxyphenyl)methyl]-2-N-methyl-4-nitrobenzene-1,2-diamine](/img/structure/B8207873.png)
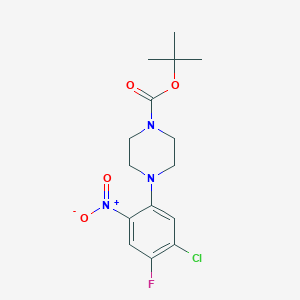
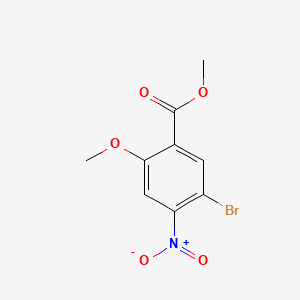
![tert-butyl N-[[(2R)-1-(2-chloroacetyl)pyrrolidin-2-yl]methyl]carbamate](/img/structure/B8207897.png)
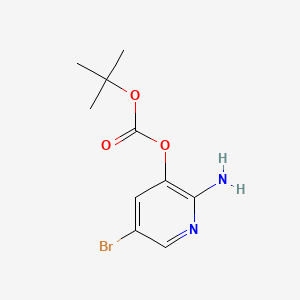
![1,4-Dimethylpyrrolo[3,2-b]pyridin-4-ium iodide](/img/structure/B8207927.png)
![(1R)-1-{3-[(4-Methoxyphenyl)methoxy]phenyl}ethanamine hydrochloride](/img/structure/B8207929.png)
![(2S)-2-{[(Benzyloxy)carbonyl]amino}-3-(furan-2-yl)propanoic acid](/img/structure/B8207939.png)
